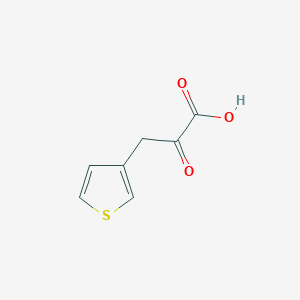![molecular formula C12H14N2O3 B6611693 3-{trimethyl-[1,2]oxazolo[5,4-b]pyridin-5-yl}propanoic acid CAS No. 953751-49-0](/img/structure/B6611693.png)
3-{trimethyl-[1,2]oxazolo[5,4-b]pyridin-5-yl}propanoic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-{Trimethyl-[1,2]oxazolo[5,4-b]pyridin-5-yl}propanoic acid, also known by its CAS number of 91768-18-2, is an organic compound with a unique structure and a wide range of applications in the scientific research field. It is an important intermediate for the synthesis of many compounds and drugs, and has been studied for its potential therapeutic uses.
科学研究应用
3-{Trimethyl-[1,2]oxazolo[5,4-b]pyridin-5-yl}propanoic acid has a wide range of applications in the scientific research field. It has been used as a starting material for the synthesis of a variety of compounds and drugs, including anticonvulsants, anti-inflammatory agents, and antineoplastic agents. It has also been used as a reagent for the synthesis of other compounds, such as polymers, polysaccharides, and peptides. In addition, it has been studied for its potential therapeutic uses, such as the treatment of diabetes and cancer.
作用机制
The mechanism of action of 3-{trimethyl-[1,2]oxazolo[5,4-b]pyridin-5-yl}propanoic acid is not yet fully understood. However, it is believed that the compound acts as an inhibitor of the enzyme cyclooxygenase-2 (COX-2). COX-2 is an enzyme involved in the production of prostaglandins, which are hormones that are involved in a variety of physiological processes, including inflammation. By inhibiting the activity of COX-2, this compound may be able to reduce inflammation and pain.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound are not yet fully understood. However, studies have shown that the compound has anti-inflammatory and analgesic effects. It has also been shown to have antioxidant and anti-tumor effects, as well as to inhibit the activity of the enzyme cyclooxygenase-2 (COX-2).
实验室实验的优点和局限性
The main advantage of using 3-{trimethyl-[1,2]oxazolo[5,4-b]pyridin-5-yl}propanoic acid in laboratory experiments is that it is relatively easy to synthesize. Additionally, it is a relatively stable compound and is not prone to decomposition. However, one limitation of using this compound in laboratory experiments is that it is not soluble in water, and therefore must be dissolved in an organic solvent, such as ethanol or dimethyl sulfoxide (DMSO).
未来方向
The potential future directions for 3-{trimethyl-[1,2]oxazolo[5,4-b]pyridin-5-yl}propanoic acid include further research into its mechanism of action and the development of new therapeutic uses. Additionally, further research into the compound’s biochemical and physiological effects is needed to better understand its potential therapeutic applications. Additionally, further research into the synthesis of the compound and the development of new synthesis methods is needed to improve its availability and reduce its cost. Finally, further research into the compound’s potential toxicity is needed to ensure its safe use in laboratory experiments and therapeutic applications.
合成方法
3-{Trimethyl-[1,2]oxazolo[5,4-b]pyridin-5-yl}propanoic acid can be synthesized via a three-step process. The first step involves the reaction of trimethylsulfonium iodide with an aldehyde in the presence of a base to form an oxazolopyridine derivative. The second step involves the reaction of the oxazolopyridine derivative with a carboxylic acid in the presence of a base to form an oxazolopyridine carboxylic acid. The third step involves the reaction of the oxazolopyridine carboxylic acid with trimethylsulfonium iodide in the presence of a base to form this compound.
属性
IUPAC Name |
3-(3,4,6-trimethyl-[1,2]oxazolo[5,4-b]pyridin-5-yl)propanoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N2O3/c1-6-9(4-5-10(15)16)7(2)13-12-11(6)8(3)14-17-12/h4-5H2,1-3H3,(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SVERCPVVXWSXHD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NC2=C1C(=NO2)C)C)CCC(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

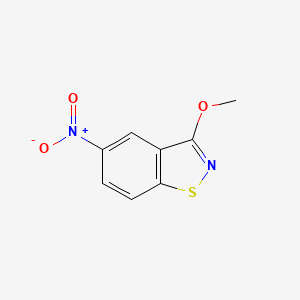
![2-[2-(chloromethyl)prop-2-en-1-yl]-2,3-dihydro-1H-isoindole-1,3-dione](/img/structure/B6611619.png)
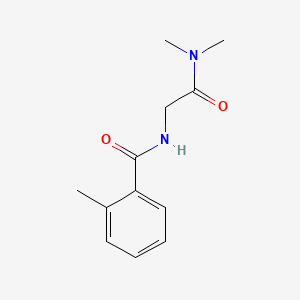

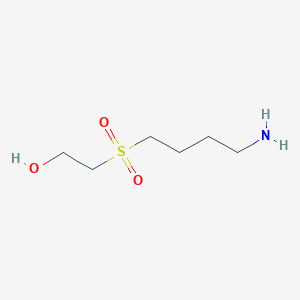
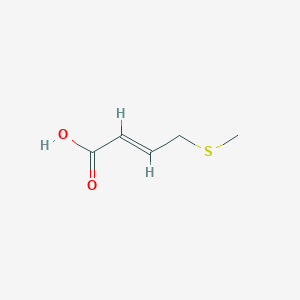
![2-{[(3,4-dimethoxypyridin-2-yl)methyl]sulfanyl}-5-(trifluoromethoxy)-1H-1,3-benzodiazole](/img/structure/B6611657.png)
![5-[(Cyclohexanecarbonyl)amino]pentanoic acid](/img/structure/B6611659.png)



![3-[4-(chlorosulfonyl)phenoxy]propanoic acid](/img/structure/B6611682.png)
![2-[(pyridin-4-yl)methoxy]aniline](/img/structure/B6611695.png)
